molecular formula C8H9ClN2O4 B1527786 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride CAS No. 50357-25-0

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride

Cat. No.: B1527786
CAS No.: 50357-25-0
M. Wt: 232.62 g/mol
InChI Key: IMQIJVYFKLMKCS-UHFFFAOYSA-N
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Description

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H8N2O4·HCl and a molecular weight of 232.66 g/mol It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic chemistry principles, involving the use of appropriate reagents and catalysts to achieve the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Reduction: The major product formed is 2-Amino-2-(2-aminophenyl)acetic acid.

    Substitution: Depending on the substituent, various derivatives of 2-Amino-2-(2-nitrophenyl)acetic acid can be formed.

Scientific Research Applications

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-nitrophenyl)acetic acid hydrochloride
  • 2-Amino-2-(3-nitrophenyl)acetic acid hydrochloride
  • 2-Amino-2-(2-nitrophenyl)propanoic acid hydrochloride

Uniqueness

2-Amino-2-(2-nitrophenyl)acetic acid hydrochloride is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

2-amino-2-(2-nitrophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14;/h1-4,7H,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQIJVYFKLMKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696327
Record name Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50357-25-0
Record name Amino(2-nitrophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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